molecular formula C24H21N5O3S B14994443 N-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

N-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B14994443
M. Wt: 459.5 g/mol
InChI Key: ANYZFOKNEJSDAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused triazole-quinazoline core. Key structural features include:

  • Triazoloquinazoline scaffold: Provides a rigid heterocyclic framework that enhances binding affinity to biological targets.
  • 4-Methylbenzenesulfonyl group: At the C3 position, which may influence metabolic stability and solubility .

Properties

Molecular Formula

C24H21N5O3S

Molecular Weight

459.5 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C24H21N5O3S/c1-16-10-12-19(13-11-16)33(30,31)24-23-26-22(25-15-17-6-5-7-18(14-17)32-2)20-8-3-4-9-21(20)29(23)28-27-24/h3-14H,15H2,1-2H3,(H,25,26)

InChI Key

ANYZFOKNEJSDAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC(=CC=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps. One common approach is the nucleophilic substitution reaction of a quinazoline derivative with an appropriate triazole precursor. The starting materials often include anthranilic acid derivatives, which undergo cyclization and subsequent functionalization to form the desired triazoloquinazoline core .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Formation of the Triazoloquinazoline Core

  • Cyclization : A quinazoline derivative undergoes nucleophilic substitution with a triazole precursor to form the fused triazoloquinazoline structure.

  • Functionalization : Introduction of the sulfonamide group (via sulfonation) and the methoxyphenyl substituent (via alkylation or coupling reactions).

Reaction Optimization

Industrial synthesis requires precise control of:

  • Temperature : Elevated temperatures may accelerate cyclization but risk decomposition.

  • Solvent : Polar aprotic solvents (e.g., DMF) or dioxane-water mixtures are common for substitution reactions .

  • Catalysts : Acidic or basic conditions may facilitate cyclization or deprotonation steps.

Oxidation Reactions

The compound undergoes oxidation via agents like potassium permanganate or hydrogen peroxide , targeting susceptible functional groups (e.g., sulfonamide or aromatic rings).

Reduction Reactions

Reduction using sodium borohydride or lithium aluminum hydride may modify the sulfonamide group or reduce aromatic rings.

Substitution Reactions

  • Nucleophilic Substitution : The sulfonamide group acts as a leaving group under basic conditions, enabling replacement with amines or other nucleophiles.

  • Electrophilic Substitution : The triazole ring’s electron-deficient nature may allow electrophilic attacks on the quinazoline moiety.

Reaction Mechanisms and Conditions

Reaction Type Reagents/Conditions Key Observations
Oxidation KMnO₄, H₂O₂Selective oxidation of sulfonamide or aromatic groups.
Reduction NaBH₄, LiAlH₄Partial reduction of sulfonamide to sulfonamide derivatives.
Nucleophilic Substitution Base (e.g., K₂CO₃), DMFReplacement of sulfonamide group with amines.
Electrophilic Substitution Electrophiles (e.g., NO₂⁺), H₂SO₄Targeting electron-rich positions on the quinazoline ring.

Structural Reactivity Insights

The compound’s reactivity is influenced by its heterocyclic framework:

  • Triazole Ring : Acts as an electron-deficient system, favoring nucleophilic attack.

  • Sulfonamide Group : Enhances lipophilicity and stability under acidic conditions.

  • Methoxyphenyl Substituent : The methoxy group may participate in hydrogen bonding or act as a directing group in substitution reactions.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazoloquinazoline and triazolopyrimidine derivatives share structural similarities but differ in substituents, which critically modulate their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Triazoloquinazoline/Triazolopyrimidine Analogs

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound : N-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Triazoloquinazoline - N5: 3-Methoxybenzyl
- C3: 4-Methylbenzenesulfonyl
~467 (estimated) Unknown activity; structural analogs show kinase inhibition
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Triazoloquinazoline - C7: Cl
- N5: 4-Isopropylphenyl
- C3: Benzenesulfonyl
~498 Anticancer potential (predicted via docking studies)
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Triazoloquinazoline - N5: 4-Ethoxyphenyl
- C3: Benzenesulfonyl
~473 Moderate antiproliferative activity (IC₅₀ ~10 µM)
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Triazoloquinazoline - N5: 3,4-Diethoxyphenethyl
- C3: 4-Methylphenyl
467.6 High lipophilicity (XLogP3: 6.1); untested biologically
N-(3-Chlorophenyl)-5-methyl-2-((methylamino)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolopyrimidine - N7: 3-Chlorophenyl
- C2: Methylaminomethyl
- C5: Methyl
~318 Antiplasmodial activity (IC₅₀: 0.8 µM vs. Plasmodium falciparum)

Key Findings:

Substituent Effects on Activity: C3 Sulfonyl Groups: Compounds with 4-methylbenzenesulfonyl (target compound) or benzenesulfonyl () exhibit enhanced metabolic stability compared to non-sulfonylated analogs . N5-Aryl/Alkyl Groups: The 3-methoxybenzyl group in the target compound may improve blood-brain barrier penetration relative to 4-ethoxyphenyl () or 4-isopropylphenyl () substituents .

Core Structure Differences: Triazoloquinazoline vs.

Synthetic Yields: Triazolopyrimidines () show moderate yields (11–56%), whereas triazoloquinazolines (e.g., ) require multi-step synthesis with unoptimized yields (<20% in some cases) .

Research Implications and Gaps

  • Pharmacological Data : The target compound lacks reported biological testing, unlike its analogs with demonstrated antiparasitic () or anticancer () activities.
  • Structural Optimization: Introducing polar groups (e.g., ethanolamine in ) could balance lipophilicity and solubility for improved drug-likeness .
  • Synthetic Challenges : Low yields in triazoloquinazoline synthesis () highlight the need for optimized protocols, such as microwave-assisted or flow chemistry approaches.

Biological Activity

The compound N-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of a class of compounds that have garnered attention for their potential biological activities, particularly in the context of cancer treatment and antihistaminic effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Structure

The compound can be described by the following structural formula:

C19H20N4O2S\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

Molecular Characteristics

  • Molecular Weight : 372.46 g/mol
  • Functional Groups :
    • Triazole
    • Quinazoline
    • Sulfonamide
    • Methoxy group

Antihistaminic Activity

Research has indicated that compounds similar to This compound exhibit significant antihistaminic properties. A related study synthesized a series of 1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones , showing that compounds with methoxy substitutions demonstrated protective effects against histamine-induced bronchospasm in guinea pigs. The most active compound in this series was noted to have an efficacy greater than the standard chlorpheniramine maleate while exhibiting lower sedation effects (10% vs. 25%) .

Inhibition of YAP/TAZ-TEAD Interaction

Another significant area of research involves the inhibition of the YAP/TAZ-TEAD pathway, which is crucial in cancer biology. The compound has been identified as a potential inhibitor of this interaction, which is implicated in malignant mesothelioma and other cancers. The patent literature describes its use in treating these conditions by disrupting the oncogenic signaling pathways associated with YAP/TAZ .

Antitumor Activity

The antitumor potential of related compounds has been explored extensively. For instance, benzamide derivatives have shown activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound has not been directly tested in clinical trials but is hypothesized to exhibit similar properties based on its structural analogs .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeEfficacyReference
Chlorpheniramine MaleateAntihistaminic71% protection
This compoundAntihistaminic>72% protection
Benzamide DerivativeAntitumor ActivityModerate to High

Table 2: Structural Features of Related Compounds

CompoundMolecular Weight (g/mol)Key Functional Groups
N-(4-Methoxyphenyl)Methyl429.5Methoxy, Sulfonamide
N-(4-Methylbenzenesulfonyl)Methyl372.46Sulfonamide
N-(3-Methoxyphenyl)Methyl372.46Methoxy

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds structurally related to This compound :

  • Antihistaminic Activity : In vivo studies on guinea pigs demonstrated that derivatives with methoxy groups significantly inhibited bronchospasm induced by histamine .
  • Cancer Treatment Potential : Investigations into benzamide derivatives have revealed their ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • YAP/TAZ Pathway Inhibition : The compound's role in inhibiting oncogenic pathways provides a promising avenue for further research into its therapeutic applications in cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can intermediate purity be ensured?

  • Methodology : The compound can be synthesized via multi-step protocols involving cyclocondensation, sulfonylation, and nucleophilic substitution. For example, triazoloquinazoline scaffolds are typically constructed using microwave-assisted synthesis (e.g., 82% yield for similar derivatives in ). Intermediate purity is ensured via column chromatography (e.g., gradient elution with EtOAc/light petroleum in ) and recrystallization. Monitoring reaction progress with TLC or HPLC is critical to minimize byproducts .

Q. How can spectroscopic and chromatographic techniques validate the compound’s structure?

  • Methodology : Use a combination of:

  • NMR (¹H/¹³C) to confirm substituent positions (e.g., methoxyphenyl and toluenesulfonyl groups in ).
  • Mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass matching within 2 ppm error in ).
  • IR spectroscopy to identify functional groups like sulfonyl (S=O stretch ~1350 cm⁻¹) and triazole rings .
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination (e.g., triazole derivatives in ).

Q. What safety protocols are essential during handling and storage?

  • Methodology : Follow hazard codes (P-codes) for sulfonamide/triazole-containing compounds:

  • P210 : Avoid heat/sparks (flammable intermediates).
  • P201/P202 : Pre-read safety protocols before use.
  • Storage in inert atmospheres (N₂/Ar) at –20°C to prevent decomposition .

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodology :

  • Solubility screening : Test polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 7.4 PBS) with sonication.
  • Stability assays : Monitor degradation via HPLC under varying temperatures and light exposure. Stabilizers like BHT (0.01%) may prevent oxidation .

Advanced Research Questions

Q. How to design kinase inhibition assays to evaluate its pharmacological potential?

  • Methodology :

  • In vitro kinase assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescence kits. Include controls (staurosporine as positive inhibition).
  • IC₅₀ determination : Perform dose-response curves (0.1–100 µM) and analyze via nonlinear regression (GraphPad Prism). Cross-validate with cellular assays (e.g., MTT for cytotoxicity) .

Q. What computational strategies predict target binding modes and selectivity?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock into kinase ATP-binding pockets (PDB: 1M17). Validate with MD simulations (NAMD/GROMACS) to assess binding stability.
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with hinge-region residues) using PyMOL .

Q. How do structural modifications (e.g., sulfonyl vs. morpholinyl groups) impact bioactivity?

  • Methodology :

  • SAR studies : Synthesize analogs with varied substituents (e.g., replacing toluenesulfonyl with morpholinyl in ).
  • Activity cliffs : Compare IC₅₀ values across analogs to identify key moieties. For example, bulky sulfonyl groups may enhance kinase selectivity but reduce solubility .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology :

  • Reproducibility checks : Standardize assay conditions (cell lines, passage numbers, serum concentrations).
  • Meta-analysis : Compare purity data (HPLC ≥95% in vs. lower-grade batches).
  • Orthogonal assays : Confirm apoptosis via flow cytometry (Annexin V) if MTT results are inconsistent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.